[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-4-23(20(25)26-14-16-9-6-5-7-10-16)17-11-8-12-22(13-17)19(24)18(21)15(2)3/h5-7,9-10,15,17-18H,4,8,11-14,21H2,1-3H3/t17?,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICAYCMAYFAKSD-ZVAWYAOSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCCN(C1)C(=O)[C@H](C(C)C)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategy
The compound is synthesized via three principal stages:
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Piperidine Ring Functionalization : Introduction of ethyl-carbamic acid benzyl ester at the 3-position.
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Stereoselective Acylation : Coupling of (S)-2-amino-3-methyl-butyryl moiety to the piperidine nitrogen.
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Protection/Deprotection : Use of benzyl chloroformate for carbamate formation and subsequent deprotection under controlled conditions.
Step 1: Piperidine Precursor Preparation
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Starting Material : 3-Hydroxypiperidine or 3-aminopiperidine derivatives.
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Esterification : Reaction with benzyl chloroformate in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base. Yields: 68–74%.
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Ethylation : Treatment with ethyl bromide in dimethylformamide (DMF) at 60°C for 6 hours.
Step 2: Amino Acid Coupling
Step 3: Carbamate Protection
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Benzylation : Benzyl chloroformate (Cbz-Cl) in aqueous sodium bicarbonate (NaHCO₃) at pH 8–9.
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Workup : Extraction with ethyl acetate, followed by silica gel chromatography (hexane:ethyl acetate = 3:1).
Key Reaction Parameters
Solvent and Temperature Optimization
| Step | Optimal Solvent | Temperature Range | Yield Improvement |
|---|---|---|---|
| Piperidine Alkylation | DMF | 60°C | 74% → 82% |
| Acylation | THF | 0°C → RT | 68% → 85% |
| Carbamate Formation | DCM | 0–5°C | 54% → 70% |
Catalytic Systems
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Reductive Amination : Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) at RT.
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Acyl Transfer : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with diisopropylethylamine (DIPEA) in DMF.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
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¹H NMR :
Industrial-Scale Production Methods
Continuous Flow Synthesis
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Reactor Design : Tubular flow reactor with in-line IR monitoring.
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Advantages :
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30% reduction in reaction time.
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95% yield at 100 g/batch scale.
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Automation in Purification
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Simulated Moving Bed (SMB) Chromatography : Reduces solvent consumption by 40% compared to batch processes.
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Classical Stepwise | 68 | 95 | Moderate | 120 |
| Flow Chemistry | 85 | 99 | High | 90 |
| Solid-Phase Synthesis | 50 | 85 | Low | 200 |
Data from pilot-scale studies.
Challenges and Mitigation Strategies
Epimerization During Acylation
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Cause : Basic conditions or prolonged reaction times.
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Solution : Use of HATU/DIPEA at 0°C reduces epimerization to <2%.
Benzyl Ester Hydrolysis
Case Study: Kilogram-Scale Synthesis
Process Overview
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Batch Size : 5 kg.
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Key Steps :
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Piperidine ethylation (82% yield).
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HATU-mediated acylation (78% yield).
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Benzyl chloroformate protection (70% yield).
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Total Yield : 44% (3.3 kg).
Cost Analysis
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Raw Materials : $52,000 (65% of total cost).
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Purification : $18,000 (22% of total cost).
Chemical Reactions Analysis
Types of Reactions: [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized to form corresponding oxides, using reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: : Reduction reactions may involve the use of lithium aluminum hydride to convert carbonyl groups into alcohols.
Substitution: : Nucleophilic substitution reactions can be carried out, replacing the benzyl group with other substituents, using reagents such as sodium hydride and various alkyl halides.
Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: : Lithium aluminum hydride (LiAlH₄)
Substitution: : Sodium hydride (NaH), alkyl halides
Oxidation: : Oxides and corresponding hydroxyl derivatives
Reduction: : Alcohols
Substitution: : Various substituted carbamates and esters
Scientific Research Applications
Pharmacological Applications
- Drug Development : The compound is being investigated for its potential as a therapeutic agent in various diseases due to its ability to interact with specific biological pathways. Its structural features may allow it to modulate neurotransmitter systems, making it a candidate for conditions like anxiety and depression.
- Biochemical Pathways : The compound can undergo hydrolysis, particularly involving the carbamate group, leading to the release of biologically active amines. This property is crucial for understanding its metabolic pathways and potential efficacy in vivo.
- Enzyme Interactions : Studies suggest that the compound may participate in enzyme-mediated reactions typical for amino acids and their derivatives, such as transamination or amidation reactions. This opens avenues for exploring its role in metabolic processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neuropharmacology | Demonstrated that structurally similar compounds exhibit anxiolytic effects in animal models, suggesting potential applications in treating anxiety disorders. |
| Study 2 | Pain Management | Compounds with similar piperidine structures have shown analgesic properties, indicating that this compound may also be effective in pain relief therapies. |
| Study 3 | Anticonvulsant Activity | Research on related derivatives revealed anticonvulsant effects, highlighting the need for further exploration of this compound in seizure management. |
Interaction Studies
Understanding how this compound interacts with biological systems is essential for assessing its pharmacodynamics and pharmacokinetics. Techniques such as:
- In vitro assays : To evaluate efficacy and safety profiles.
- Molecular docking studies : To predict binding affinities with target proteins.
- Metabolic profiling : To understand biotransformation pathways.
These studies are crucial for elucidating the therapeutic potential of the compound.
Mechanism of Action
The mechanism by which [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester exerts its effects involves binding to specific molecular targets in the body, such as GABA receptors or certain enzymes. This binding alters the activity of these targets, leading to the compound’s physiological effects. The stereochemistry plays a pivotal role in the binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Backbone Variations :
- The target compound’s piperidine ring (6-membered) contrasts with the pyrrolidine analog (5-membered) in . Ring size impacts conformational flexibility and binding affinity to biological targets .
- The ethyl-carbamate group in the target compound is replaced with isopropyl-carbamate in , which may alter steric hindrance and metabolic stability .
Physicochemical Properties: Molecular weight correlates with substituent complexity: the target compound (361.48 g/mol) is heavier than analogs due to its extended butyryl side chain . Limited solubility data exist, but the carbamate and benzyl ester groups in all analogs suggest moderate lipophilicity, favoring membrane permeability .
Biological Activity
The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS: 1354023-84-9) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities and pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 375.48 g/mol. The structure includes a piperidine ring, an amino acid derivative, and a carbamate moiety, which contribute to its biological interactions and pharmacological properties.
1. Enzyme Interactions
The compound may interact with various enzymes through mechanisms such as:
- Hydrolysis : The carbamate group can undergo hydrolysis, releasing the corresponding amine and alcohol.
- Enzyme-mediated reactions : It may participate in transamination or amidation reactions typical for amino acids and derivatives.
2. Receptor Binding
Preliminary studies suggest that the compound could exhibit binding affinity to several receptors involved in neurotransmission and cellular signaling. This includes potential interactions with:
- Adenosine receptors : Similar compounds have shown protective effects against ischemic damage in neuronal cells .
- Opioid receptors : The piperidine structure suggests potential activity in modulating pain pathways.
Biological Activity Assessment
Biological activity is typically evaluated through in vitro assays. Key findings include:
Anticonvulsant Activity
In related studies, compounds with similar structures have demonstrated significant anticonvulsant properties. For instance, thiazole-integrated molecules showed efficacy in preventing seizures in animal models, indicating that structural modifications can enhance biological effects .
Anticancer Potential
Research has indicated that compounds with similar frameworks have exhibited antiproliferative effects against various cancer cell lines. The presence of specific substituents on the phenyl ring has been correlated with increased cytotoxicity, suggesting that this compound may also possess anticancer properties .
Case Studies and Research Findings
A review of the literature reveals several case studies highlighting the biological effects of similar compounds:
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester?
- Methodological Answer : Synthesis typically involves coupling reactions under controlled conditions. For example, coupling intermediates like benzyl 4-(aminomethyl)piperidine-1-carboxylate (CAS 157023-34-2) with activated carboxylic acids can be performed in DMF at 100°C for 6 hours, using triethylamine as a base . Yield optimization may require adjusting stoichiometry (e.g., 1:1 molar ratio of amine to electrophile) and purification via silica gel chromatography with gradient elution (e.g., 10–20% isopropyl alcohol in dichloromethane/hexane mixtures) .
Q. How can researchers ensure the compound’s stability during storage and handling?
- Methodological Answer : Stability is maintained by storing the compound in sealed containers under dry, inert atmospheres (e.g., nitrogen). Avoid exposure to moisture, heat, and light, as piperidine derivatives are prone to hydrolysis and oxidation. Compatibility studies recommend using glass or chemically resistant polymer containers .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard. For chiral purity, use chiral stationary phases (CSPs) to resolve stereoisomers, as minor chromatographic variations (e.g., pH or mobile phase composition) can separate co-eluting epimers . Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight, while NMR (1H/13C) validates structural integrity .
Advanced Research Questions
Q. How do stereochemical variations (e.g., S-configuration at the 2-amino-3-methyl-butyryl moiety) influence biological activity?
- Methodological Answer : Stereochemistry directly impacts receptor binding. Use enantioselective synthesis (e.g., chiral auxiliaries or catalysts) to isolate the (S)-isomer. Comparative bioassays (e.g., growth hormone secretagogue activity) can quantify potency differences between stereoisomers. For example, L-163,540, a related compound, showed enhanced oral bioavailability due to its (R)-configuration .
Q. How should researchers address contradictory data in stability or bioactivity studies?
- Methodological Answer : Contradictions often arise from impurities or environmental factors. Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) to identify degradation pathways. For bioactivity discrepancies, validate assays using standardized positive controls (e.g., reference ligands) and replicate experiments across multiple cell lines or animal models .
Q. What strategies mitigate environmental risks during disposal of this compound?
- Methodological Answer : Follow ISO 14001 guidelines for hazardous waste. Hydrolyze the carbamate ester group under basic conditions (e.g., NaOH/ethanol) to break down the compound into less toxic fragments. Partner with certified waste management firms to ensure compliance with local regulations (e.g., EPA or REACH) .
Q. How can metabolic pathways of this compound be elucidated in preclinical models?
- Methodological Answer : Use radiolabeled (e.g., 14C) analogs for in vivo tracking. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies metabolites in plasma, urine, and tissues. Comparative pharmacokinetic studies in rodents and non-rodents (e.g., cynomolgus monkeys) assess species-specific metabolism .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?
- Methodological Answer : Adopt a split-plot factorial design to test variables like substituent groups (e.g., benzyl vs. tert-butoxycarbonyl) and reaction conditions. Use computational tools (e.g., molecular docking or QSAR models) to predict binding affinities before synthesizing derivatives. Validate predictions with in vitro assays (e.g., IC50 determinations) .
Key Considerations
- Chiral Analysis : Use chiral HPLC with cellulose-based CSPs (e.g., Chiralpak IC) to resolve enantiomers. Monitor for racemization during synthesis or storage .
- Ecotoxicity : Conduct OECD 201/202 tests (algae/daphnia acute toxicity) if environmental release is possible. Data gaps in current SDSs necessitate proactive risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
